molecular formula C22H18FNO6 B11144327 4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11144327
M. Wt: 411.4 g/mol
InChI Key: BWHFCGMKHLWLIR-ZZEZOPTASA-N
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Description

4-(3-Fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzoyl derivative: This involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the benzoyl derivative.

    Introduction of the furan-2-ylmethyl group: This step involves the reaction of the benzoyl derivative with furan-2-ylmethyl bromide under basic conditions.

    Cyclization and hydroxylation: The final steps involve cyclization to form the pyrrol-2-one ring and subsequent hydroxylation to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to form a benzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: A simpler compound with similar functional groups.

    Furan-2-ylmethyl derivatives: Compounds with the furan-2-ylmethyl group but lacking the complex pyrrol-2-one structure.

    Hydroxybenzoyl derivatives: Compounds with the hydroxybenzoyl group but different substituents.

Uniqueness

4-(3-Fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity

Properties

Molecular Formula

C22H18FNO6

Molecular Weight

411.4 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H18FNO6/c1-12-5-7-17(30-12)19-18(20(25)13-6-8-16(28-2)15(23)10-13)21(26)22(27)24(19)11-14-4-3-9-29-14/h3-10,19,25H,11H2,1-2H3/b20-18-

InChI Key

BWHFCGMKHLWLIR-ZZEZOPTASA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(\C3=CC(=C(C=C3)OC)F)/O)/C(=O)C(=O)N2CC4=CC=CO4

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC(=C(C=C3)OC)F)O)C(=O)C(=O)N2CC4=CC=CO4

Origin of Product

United States

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